N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
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Overview
Description
N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-2-phenyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide is a complex organic compound that features a benzimidazole ring fused with a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-2-phenyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds.
Scientific Research Applications
N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-2-phenyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-2-phenyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tetrazole moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Tetrazole derivatives: Compounds with a tetrazole ring that exhibit comparable chemical reactivity.
Imidazole derivatives: Structurally related compounds with diverse applications in medicinal chemistry.
Uniqueness
N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-2-phenyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide is unique due to its combined benzimidazole and tetrazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17N7O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-2-phenyl-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C18H17N7O/c1-24-15-10-6-5-9-14(15)21-16(24)11-19-18(26)17(25-12-20-22-23-25)13-7-3-2-4-8-13/h2-10,12,17H,11H2,1H3,(H,19,26) |
InChI Key |
MSRKYUSTJVIYND-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C(C3=CC=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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